1-Bromo-2-ethoxy-4-fluoro-3-methylbenzene
CAS No.: 2383809-36-5
Cat. No.: VC11650525
Molecular Formula: C9H10BrFO
Molecular Weight: 233.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2383809-36-5 |
|---|---|
| Molecular Formula | C9H10BrFO |
| Molecular Weight | 233.08 g/mol |
| IUPAC Name | 1-bromo-2-ethoxy-4-fluoro-3-methylbenzene |
| Standard InChI | InChI=1S/C9H10BrFO/c1-3-12-9-6(2)8(11)5-4-7(9)10/h4-5H,3H2,1-2H3 |
| Standard InChI Key | ANSVGVKSGCPCDS-UHFFFAOYSA-N |
| SMILES | CCOC1=C(C=CC(=C1C)F)Br |
| Canonical SMILES | CCOC1=C(C=CC(=C1C)F)Br |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
1-Bromo-2-ethoxy-4-fluoro-3-methylbenzene has the molecular formula C₉H₁₀BrFO and a molar mass of 233.08 g/mol. The IUPAC name reflects its substitution pattern: a bromine atom at position 1, an ethoxy group (-OCH₂CH₃) at position 2, a fluorine atom at position 4, and a methyl group (-CH₃) at position 3. Its structural uniqueness arises from the interplay of electron-withdrawing (Br, F) and electron-donating (ethoxy, methyl) groups, which modulate aromatic reactivity and regioselectivity in reactions.
Table 1: Key Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Number | 2383809-36-5 | |
| Molecular Formula | C₉H₁₀BrFO | |
| Molecular Weight | 233.08 g/mol | |
| SMILES | CCOC1=C(C=CC(=C1C)F)Br | |
| InChIKey | ANSVGVKSGCPCDS-UHFFFAOYSA-N | |
| PubChem CID | 162421240 |
Spectroscopic Data
Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for this compound are consistent with its structure. For example:
-
¹H NMR: Signals for ethoxy protons (δ ~1.3–1.5 ppm for CH₃, δ ~3.4–4.0 ppm for OCH₂), aromatic protons (δ ~6.5–7.5 ppm), and methyl groups (δ ~2.3 ppm) .
-
¹³C NMR: Peaks corresponding to carbons adjacent to electronegative substituents (e.g., C-Br at δ ~105–115 ppm, C-F at δ ~160 ppm) .
Synthesis and Manufacturing
Table 2: Example Reaction Conditions for Brominated Analogues
| Starting Material | Reagent | Solvent | Temperature | Yield |
|---|---|---|---|---|
| 4-Methoxy-2-methylbenzoic acid | Bu₄NBr₃, K₃PO₄ | MeCN | 100°C | 98% |
Applications in Organic Synthesis
Pharmaceutical Intermediates
The bromine atom serves as a leaving group in cross-coupling reactions (e.g., Suzuki-Miyaura), enabling the construction of biaryl structures common in drug candidates. For instance, coupling with boronic acids could yield derivatives with enhanced bioactivity.
Functional Group Transformations
-
Nucleophilic Substitution: The ethoxy group undergoes hydrolysis to phenols under acidic conditions, while the fluorine atom stabilizes adjacent charges, influencing reaction pathways .
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Directed Ortho-Metalation: The methyl group directs metalation at specific positions, facilitating regioselective functionalization .
Table 3: Representative Reactions of Brominated Aromatics
| Reaction Type | Reagents | Product | Application |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃ | Biaryl Derivatives | Drug Discovery |
| Hydrolysis | H₂SO₄, H₂O | Phenol Derivatives | Polymer Chemistry |
Physicochemical Properties
Solubility and Stability
The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) and limited solubility in water. Stability studies indicate decomposition under prolonged UV exposure, necessitating amber glass storage.
Hazard Classification
Classified as Hazard Category 3 (GHS), it poses risks of skin/eye irritation and acute toxicity. Safety protocols mandate PPE (gloves, goggles) and fume hood use during handling.
Research Frontiers
Recent studies focus on optimizing its use in:
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